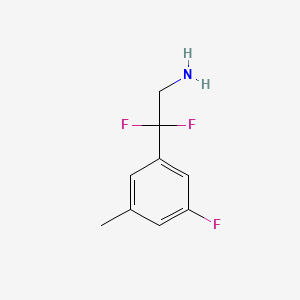
2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine is an organic compound with a complex structure that includes fluorine atoms and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-fluoro-5-methylbenzylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine .
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of simpler amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
科学的研究の応用
2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine: Lacks the additional fluorine atom on the phenyl ring, resulting in different chemical properties and reactivity.
2-Fluoro-5-methylphenethylamine: Contains a single fluorine atom and a different structural arrangement, leading to distinct biological activities.
Uniqueness
2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC名 |
2,2-difluoro-2-(3-fluoro-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-2-7(4-8(10)3-6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChIキー |
MAIHEJJYSPPGHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)C(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















